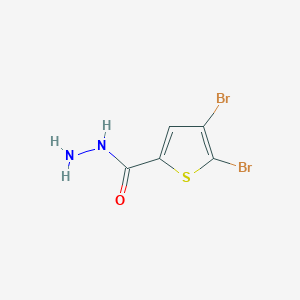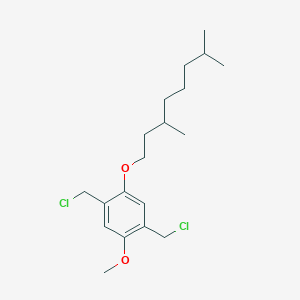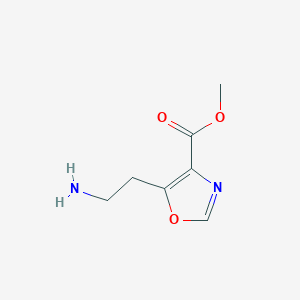
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate, also known as MAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAOC is a derivative of oxazole and is commonly used as a building block in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can also be used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is not well understood. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate may act as a chelating agent, binding to metal ions and forming stable complexes. This property makes Methyl 5-(2-aminoethyl)oxazole-4-carboxylate useful in the synthesis of metal complexes for catalytic applications and as a fluorescent probe for the detection of metal ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate are not well studied. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is relatively non-toxic and has low acute toxicity. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been shown to have moderate antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is also stable under normal lab conditions and can be stored for extended periods. However, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has limited stability in acidic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. One potential area of research is the synthesis of novel metal complexes using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a ligand. These complexes could have potential applications in catalysis and other fields. Another area of research is the development of new fluorescent probes for the detection of metal ions using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a building block. Additionally, the antimicrobial properties of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate could be further studied to develop new antimicrobial agents.
Synthesemethoden
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-aminoethanol with ethyl oxalate in the presence of a catalyst to form ethyl 5-(2-hydroxyethyl)oxazole-4-carboxylate. This intermediate product is then reacted with methyl iodide to form Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.
Eigenschaften
CAS-Nummer |
166950-00-1 |
|---|---|
Produktname |
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 5-(2-aminoethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)6-5(2-3-8)12-4-9-6/h4H,2-3,8H2,1H3 |
InChI-Schlüssel |
HLNWNMQKSMZDNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC=N1)CCN |
Kanonische SMILES |
COC(=O)C1=C(OC=N1)CCN |
Synonyme |
4-Oxazolecarboxylicacid,5-(2-aminoethyl)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



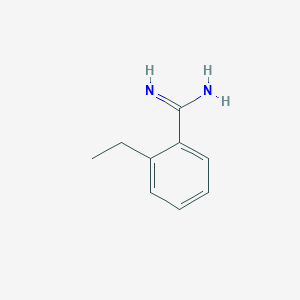
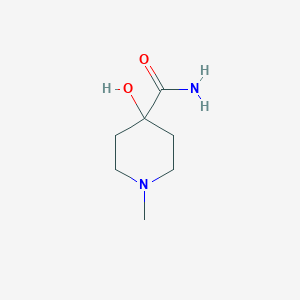
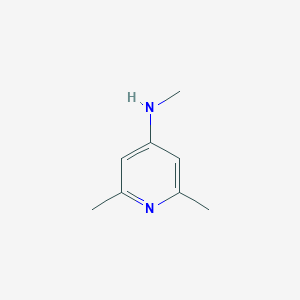


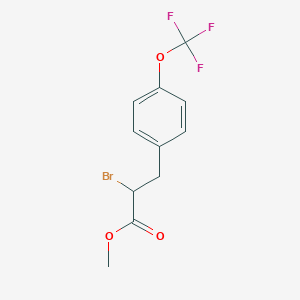
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
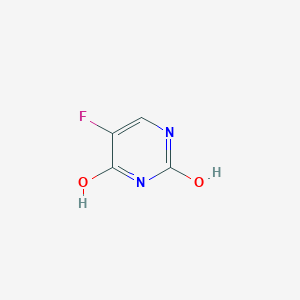
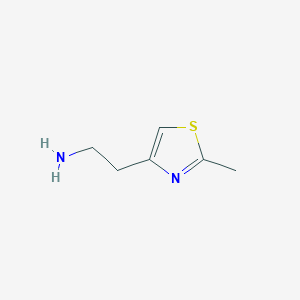
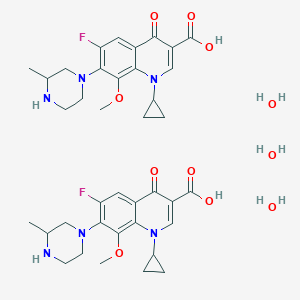

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
